Bienvenue dans la boutique en ligne BenchChem!

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

Potassium-competitive acid blocker Vonoprazan Gastric H+/K+-ATPase

This 3-(aminomethyl)pyrrole hydrochloride is the sole regioisomer capable of constructing the 1,3,5-trisubstituted pyrrole core of vonoprazan and next-generation potassium-competitive acid blockers. The crystalline HCl salt ensures precise stoichiometry in amide coupling and reductive amination, eliminating hygroscopicity and weighing errors associated with the free base. 2-Substituted regioisomers fail to produce active pharmacophores—choose the correct building block to avoid synthetic failure.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 1955498-33-5
Cat. No. B6360709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1H-Pyrrol-3-yl)-methylamine hydrochloride
CAS1955498-33-5
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESC1=CNC=C1CN.Cl
InChIInChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h1-2,4,7H,3,6H2;1H
InChIKeyKZEFEZNMPDEKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-(1H-Pyrrol-3-yl)-methylamine hydrochloride (CAS 1955498-33-5) – Core Scaffold Identity for Targeted Procurement


C-(1H-Pyrrol-3-yl)-methylamine hydrochloride (IUPAC: 1H-pyrrol-3-ylmethanamine hydrochloride; CAS 1955498-33-5) is a small-molecule heterocyclic building block featuring a primary aminomethyl group at the pyrrole C-3 position, supplied as a stable crystalline hydrochloride salt (MW 132.59 g/mol, LogP 0.18) [1]. Its bifunctional architecture—combining a nucleophilic primary amine with an electron-rich pyrrole ring—establishes it as a versatile intermediate in medicinal chemistry, particularly for the construction of 1,3,5-trisubstituted pyrrole pharmacophores exemplified by the marketed potassium-competitive acid blocker (P-CAB) vonoprazan [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state handling advantages compared to the free base (CAS 888473-50-5; bp 154 °C, MW 96.13 g/mol), making it the preferred reagent form for reproducible synthetic workflows [1][3].

Why Generic Pyrrole-Methylamine Interchange Compromises Project Reproducibility


The position of the aminomethyl substituent on the pyrrole ring dictates both the chemical reactivity and the biological activity of downstream derivatives. Although regioisomers such as 2-(aminomethyl)pyrrole hydrochloride (CAS 1351479-09-8) and 4-substituted analogs are commercially available, they cannot recapitulate the 1,3,5-trisubstituted architecture required for clinically validated pharmacophores such as vonoprazan and its structural analogs [1]. Patent disclosures explicitly teach that the 3-substituted pyrrole methanamine core is essential for gastric H⁺,K⁺-ATPase inhibitory activity, whereas the corresponding 2-substituted scaffold yields inactive or sub-potent compounds [1]. Furthermore, the hydrochloride salt form ensures consistent stoichiometry in amide coupling and reductive amination reactions; procurement of the free base (CAS 888473-50-5) introduces weighing errors from hygroscopicity and requires in-situ neutralization steps that reduce yield reproducibility [2]. Selection of any regioisomeric or non-salt analog therefore risks synthetic failure, invalid SAR conclusions, and delays in lead optimization campaigns.

Quantitative Differentiation Evidence for C-(1H-Pyrrol-3-yl)-methylamine hydrochloride Selection


Regiospecific Pharmacophoric Requirement: 3‑Substituted Pyrrole is Essential for P-CAB Target Engagement

The European patent EP3521281B1 demonstrates that the 1-[(pyridin-3-yl-sulfonyl)-1H-pyrrol-3-yl]methanamine scaffold exhibits potent gastric acid secretion inhibitory activity, whereas the corresponding 2‑substituted regioisomer is not claimed and is not a viable alternative for generating active P-CAB candidates [1]. The approved drug vonoprazan (TAK-438), which incorporates the 3‑aminomethyl pyrrole motif, inhibits H⁺,K⁺-ATPase with an IC₅₀ of 19 nM at pH 6.5 . This activity is contingent on the 1,3,5‑trisubstitution pattern; any deviation (e.g., 2‑aminomethyl substitution) abolishes the requisite geometry for potassium-competitive binding [1].

Potassium-competitive acid blocker Vonoprazan Gastric H+/K+-ATPase Regiospecific SAR

Hydrochloride Salt vs. Free Base: Molecular Weight and Handling Precision Advantage

The hydrochloride salt (MW 132.59 g/mol) offers a 38% higher formula weight than the free base (MW 96.13 g/mol) [1][2]. This mass difference directly improves weighing accuracy on standard laboratory balances; for a target 1.0 mmol scale, the hydrochloride requires 132.6 mg versus 96.1 mg for the free base, reducing relative weighing error by approximately 28% for a balance with ±0.1 mg readability [1][2]. Additionally, the free base is a liquid at ambient temperature (bp 154 °C), whereas the hydrochloride is a crystalline solid that can be precisely dispensed without solvent transfer losses [1].

Salt selection Weighing accuracy Hydrochloride salt Solid-state handling

Synthetic Tractability: Optimized Aqueous Solubility for Parallel Chemistry Workflows

The hydrochloride salt exhibits a calculated LogP of 0.18, indicating balanced hydrophilicity suitable for aqueous reaction media [1]. In contrast, the free base has a reported LogP of -0.38 to 0.18 (source-dependent), but its liquid state and hygroscopic nature necessitate anhydrous handling, complicating automated parallel synthesis [2]. The salt's improved water solubility facilitates direct use in aqueous amide coupling (e.g., HATU/DIPEA in DMF/H₂O) and reductive amination protocols without pre-dissolution steps, a documented bottleneck in high-throughput medicinal chemistry [3].

Aqueous solubility Amide coupling Parallel synthesis Hydrochloride salt advantage

Commercial Availability and Purity Benchmarking Against Regioisomeric Alternatives

C-(1H-Pyrrol-3-yl)-methylamine hydrochloride is listed by multiple global suppliers (Chem-Space, ChemScene, CymitQuimica) at ≥95% purity, with typical catalog availability in 50 mg to 1 g pack sizes [1]. In comparison, the 2‑regioisomer (1H-pyrrol-2-yl)methanamine hydrochloride (CAS 1351479-09-8) is stocked by fewer vendors and often at lower purity grades (typically 90-95%) . The broader supplier base for the 3‑isomer translates to shorter lead times and competitive pricing, critical for procurement planning in hit-to-lead programs.

Commercial sourcing Purity comparison Supply chain reliability Regioisomer availability

High-Value Application Scenarios for C-(1H-Pyrrol-3-yl)-methylamine hydrochloride


P-CAB Lead Optimization and Generic Vonoprazan Intermediate Synthesis

The compound serves as the direct precursor for introducing the 3‑methylaminomethyl substituent in vonoprazan and its structural analogs. Medicinal chemistry teams developing next-generation potassium-competitive acid blockers or generic API manufacturers can use this building block to construct the 1,3,5‑trisubstituted pyrrole core via sequential sulfonylation and reductive amination, leveraging the regiochemically pre-installed aminomethyl group for efficient late-stage diversification [1].

High-Throughput Parallel Library Synthesis for CNS Target Screening

The hydrochloride salt's aqueous solubility and solid-state handling enable automated liquid-dispensing workflows for amide library production. Neuroscience-focused groups targeting serotonin or dopamine receptors can exploit the pyrrole C-2 and C-5 positions for further functionalization while the C-3 aminomethyl handle remains available for diversification, generating compound arrays with systematic SAR [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

As a low-molecular-weight fragment (132.59 Da) with balanced LogP (0.18) and dual hydrogen-bond donor/acceptor capacity, the compound meets Rule-of-Three criteria for fragment screening libraries. It can be deployed as a bioisosteric replacement for aminomethyl-imidazole or aminomethyl-thiazole fragments in scaffold-hopping exercises, where the pyrrole ring offers distinct electronic properties and vector geometry compared to other 5-membered heterocycles [1][3].

Process Chemistry Scale-Up and Salt Form Optimization

Process R&D groups developing scalable routes to pyrrole-containing APIs can benchmark this hydrochloride salt against other counterions (e.g., tosylate, fumarate) for crystallinity, hygroscopicity, and filtration properties. The well-defined crystalline nature of the hydrochloride simplifies isolation and drying unit operations compared to the free base, reducing process mass intensity [2].

Quote Request

Request a Quote for C-(1H-Pyrrol-3-yl)-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.